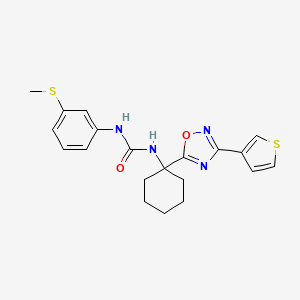

![molecular formula C21H21FN2O3 B2651075 4-[[4-(4-氟苯基)哌嗪-1-基]甲基]-7-羟基-8-甲基色满-2-酮 CAS No. 859864-56-5](/img/structure/B2651075.png)

4-[[4-(4-氟苯基)哌嗪-1-基]甲基]-7-羟基-8-甲基色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the compound, has been the subject of recent developments . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques such as NMR spectroscopy . For example, the 1H-NMR spectrum can provide information about the proton environment in the molecule .Chemical Reactions Analysis

The chemical reactions involving the compound can be studied using various techniques. For instance, the aminomethylation reaction is evidenced by the lack of a signal for the proton at the N2 nitrogen atom of the 1,2,4-triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, the melting point, UV max, and mass spectrometry data can provide valuable information about the compound .科学研究应用

Inhibitor of Human Equilibrative Nucleoside Transporters (ENTs)

This compound has been studied as an inhibitor of human equilibrative nucleoside transporters (ENTs) . ENTs play a crucial role in the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . The compound has shown to inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .

Selectivity for ENT2 over ENT1

The compound has demonstrated more selectivity to ENT2 than to ENT1 . This selectivity could be beneficial in the development of new drugs, as all ENT inhibitors to date are selective for ENT1 but not ENT2 .

Irreversible and Non-competitive Inhibition

The compound inhibits ENTs in an irreversible and non-competitive manner . This means that the compound reduces the maximum rate of transport (Vmax) without affecting the transporter’s affinity for the substrate (Km) .

Potential Applications in Neuropharmacological Research

The presence of a piperazine ring in the compound suggests that it may have applications in neuropharmacological research. It could potentially act as a modulator of neurotransmitter activity.

Anti-HIV-1 Activity

Although not directly related to the compound, similar structures have been reported to have anti-HIV-1 activity . A series of novel indolyl and oxochromenyl xanthenone derivatives have been studied for their molecular docking as an anti-HIV-1 .

Potential for Further Chemical Modification

The compound’s structure allows for further modification, which could lead to the development of even better ENT2-selective inhibitors of potential clinical, physiological, and pharmacological importance .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3/c1-14-19(25)7-6-18-15(12-20(26)27-21(14)18)13-23-8-10-24(11-9-23)17-4-2-16(22)3-5-17/h2-7,12,25H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOGGQZXMZYKLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2650995.png)

![[2,7]Naphthyridin-4-ylamine](/img/structure/B2650998.png)

![1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2650999.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2651000.png)

![2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2651001.png)

![2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2651002.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2651004.png)

![3-(3,4-dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2651007.png)

![(2S,5R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-pyridin-2-ylpyrrolidine-2-carboxylic acid](/img/structure/B2651008.png)

![benzo[d]thiazol-6-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2651009.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2651014.png)